molecular formula C9H9FN2O4 B2863072 2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide CAS No. 1809015-20-0

2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide

Cat. No.: B2863072
CAS No.: 1809015-20-0
M. Wt: 228.179
InChI Key: WVYULRHXHFWCGB-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9FN2O4 and a molecular weight of 228.18 g/mol It is characterized by the presence of a fluoro group, a nitro group, and a methoxy-methylamide group attached to a benzene ring

Preparation Methods

The synthesis of 2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide typically involves the nitration of a fluoro-substituted benzene derivative followed by the introduction of the methoxy-methylamide group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:

    2-Fluoro-3-nitrobenzamide: Lacks the methoxy-methyl group, which may affect its reactivity and biological activity.

    3-Nitro-N-methoxy-N-methylbenzamide: Lacks the fluoro group, which can influence its chemical properties and interactions.

    2-Fluoro-N-methoxy-N-methylbenzamide:

The presence of the fluoro, nitro, and methoxy-methylamide groups in this compound makes it unique and versatile for various research applications.

Properties

IUPAC Name

2-fluoro-N-methoxy-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-4-3-5-7(8(6)10)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYULRHXHFWCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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